1-(1,4-dioxan-2-yl)-N-methylmethanamine
Overview
Description
1-(1,4-Dioxan-2-yl)-N-methylmethanamine is a chemical compound characterized by its unique structure, which includes a dioxane ring and a methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-dioxan-2-yl)-N-methylmethanamine typically involves the reaction of 1,4-dioxane with N-methylmethanamine under specific conditions. One common method is the silver-catalyzed cross-dehydrogenative coupling (CDC) reaction, which proceeds well in aqueous media under mild conditions . This method offers a broad substrate scope and good functional group compatibility.
Industrial Production Methods: Industrial production of this compound may involve large-scale CDC reactions using silver catalysts and optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and scalable, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Dioxan-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Hydroperoxides and dioxane derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted dioxane derivatives.
Scientific Research Applications
1-(1,4-Dioxan-2-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,4-dioxan-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(1,4-Dioxan-2-yl)methanol: Shares the dioxane ring structure but differs in the functional group attached to the ring.
(2R)-1,4-Dioxan-2-ylmethanol: A stereoisomer with similar structural features but different stereochemistry.
Uniqueness: 1-(1,4-Dioxan-2-yl)-N-methylmethanamine is unique due to its specific combination of the dioxane ring and the N-methylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(1,4-dioxan-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-4-6-5-8-2-3-9-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQGIBVMSBPIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1COCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394323 | |
Record name | 1-(1,4-Dioxan-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264254-04-8 | |
Record name | 1-(1,4-Dioxan-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1,4-dioxan-2-yl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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